molecular formula C22H24N4O3S B2547907 N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide CAS No. 1170367-05-1

N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2547907
CAS No.: 1170367-05-1
M. Wt: 424.52
InChI Key: OVWBXDCMIAGEPI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a thiadiazole ring, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions. The piperidine ring can be introduced through nucleophilic substitution reactions. The final step often involves the coupling of the methoxyphenyl groups under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the thiadiazole ring could lead to the formation of dihydrothiadiazole derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl groups may facilitate binding to hydrophobic pockets in proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: A simpler compound with similar methoxyphenyl groups.

    2-(1,3-benzodioxol-5-ylmethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1-oxo-4H-pyrazino[1,2-a]indole-3-carboxamide: Another complex molecule with methoxyphenyl groups and additional heterocyclic rings.

Uniqueness

N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is unique due to its combination of a piperidine ring, a thiadiazole ring, and methoxyphenyl groups. This combination provides a distinct set of chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-28-18-9-5-3-7-16(18)21-25-24-20(30-21)15-11-13-26(14-12-15)22(27)23-17-8-4-6-10-19(17)29-2/h3-10,15H,11-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWBXDCMIAGEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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